4-Phenylimidazole

Catalog No.
S572452
CAS No.
670-95-1
M.F
C9H8N2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylimidazole

CAS Number

670-95-1

Product Name

4-Phenylimidazole

IUPAC Name

5-phenyl-1H-imidazole

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H,(H,10,11)

InChI Key

XHLKOHSAWQPOFO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=CN2

Synonyms

5-Phenyl-1H-imidazole; 4(5)-Phenylimidazole; 4-Phenyl-1H-imidazole; 5-Phenylimidazole; NSC 195337;

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN2

Protein-Ligand Interactions:

  • Researchers utilize 4-phenylimidazole as a probe to study interactions between proteins and ligands, particularly in the context of cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and other essential biological processes. Studies have employed 4-phenylimidazole to investigate the binding of these enzymes to various ligands, providing insights into their function and potential for drug development. []

Enzyme Inhibition and Structural Studies:

  • 4-phenylimidazole exhibits inhibitory properties towards certain enzymes, including indoleamine 2,3-dioxygenase (IDO). This enzyme is involved in the immune system's regulation. Studies have explored the use of 4-phenylimidazole as a model inhibitor to understand the enzyme's active site and potential therapeutic strategies for targeting IDO in various diseases. []
  • Additionally, 4-phenylimidazole serves as a valuable tool in structural studies of enzymes. It can bind to the heme group, a prosthetic group essential for the function of many enzymes, allowing researchers to crystallize and analyze their structure for a deeper understanding of their mechanisms. []

Metal Complexation:

  • 4-phenylimidazole demonstrates the ability to form complexes with various metal ions, including copper and cobalt. These complexes hold potential applications in diverse fields, such as catalysis, materials science, and medicinal chemistry. Research efforts are underway to explore the potential uses of these metal-phenylimidazole complexes in various scientific endeavors. []

4-Phenylimidazole is an organic compound characterized by its heterocyclic structure, consisting of a phenyl group attached to an imidazole ring. Its chemical formula is C9H8N2C_9H_8N_2, and it has a molecular weight of approximately 144.18 g/mol. The compound is classified as a member of the phenylimidazole family, which are polycyclic aromatic compounds featuring a benzene ring linked to an imidazole ring. This structure contributes to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and biochemistry .

The specific mechanism of action of 4-phenylimidazole depends on the context of its use. In its role as a ligand, it can interact with metal centers in enzymes or complexes, potentially affecting their activity or structure []. When used as a research tool to study protein-ligand interactions, it can provide insights into how proteins bind to small molecules.

, primarily involving its imidazole ring. Notably, it can undergo alkylation at the nitrogen positions of the imidazole ring, which is crucial for synthesizing derivatives with enhanced biological activity. For instance, reactions with alkyl halides in the presence of bases like sodium hydride yield N-alkylated derivatives . Additionally, it can react with transition metal complexes, such as molybdenum compounds, forming coordination complexes that exhibit potential catalytic properties .

The biological activity of 4-phenylimidazole is significant, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. This inhibition has implications for cancer therapy and immune modulation, as IDO plays a role in tumor immune evasion. Studies have shown that modifications to the 4-phenylimidazole structure can enhance its potency against IDO, making it a promising candidate for further drug development . Additionally, it exhibits antifungal and antibacterial properties, contributing to its potential applications in pharmaceuticals .

Several synthesis methods for 4-phenylimidazole have been documented:

  • De Novo Synthesis: The compound can be synthesized through the reaction of α-bromo-ketones with formamide, leading to the formation of the imidazole ring.
  • Alkylation Reactions: Using sodium hydride for deprotonation followed by alkylation with various alkyl halides allows for the creation of N-alkylated derivatives.
  • Metal Complex Formation: Reactions with molybdenum compounds in acetonitrile yield metal complexes that can be characterized by spectroscopic methods .

4-Phenylimidazole has several applications across various fields:

  • Pharmaceuticals: Due to its IDO inhibitory activity, it is being explored for use in cancer therapies and as an immunomodulator.
  • Catalysis: Its ability to form complexes with transition metals makes it useful in catalyzing various organic reactions.
  • Biochemistry: It serves as a tool compound in biochemical assays to study enzyme activities related to tryptophan metabolism .

Interaction studies involving 4-phenylimidazole have primarily focused on its binding affinity with IDO. Structural modifications have been explored to enhance interactions at the active site of the enzyme, revealing that certain substitutions on the imidazole and phenyl rings can significantly improve binding potency. Additionally, studies on its interactions with metal ions have shown that these complexes can exhibit distinct catalytic properties compared to the free ligand .

Several compounds share structural similarities with 4-phenylimidazole. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1-MethylimidazoleImidazole with a methyl groupCommonly used as a solvent and reagent in organic synthesis.
2-PhenylimidazolePhenyl group at position 2Exhibits different biological activities compared to 4-phenylimidazole.
5-PhenylimidazolePhenyl group at position 5Less studied but may have distinct pharmacological properties.
4-MethylimidazoleMethyl group at position 4Often used as a precursor in various chemical syntheses.

4-Phenylimidazole stands out due to its potent biological activity against IDO and its versatile synthesis methods, making it a valuable compound in both research and application contexts .

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

144.068748264 g/mol

Monoisotopic Mass

144.068748264 g/mol

Heavy Atom Count

11

UNII

8VQ67XR7XY

Related CAS

40864-48-0 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 210 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

670-95-1

Wikipedia

4-phenyl-1H-imidazole

Dates

Modify: 2023-08-15

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